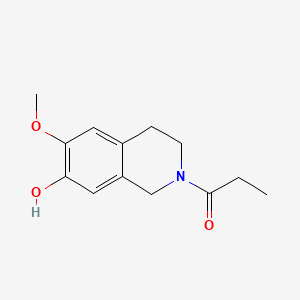

Pinoresinol diglucoside

描述

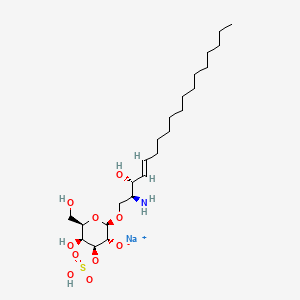

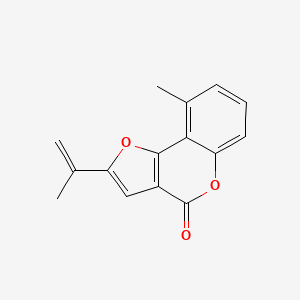

松脂醇二葡萄糖苷是一种糖苷木脂素化合物,具体称为 (+)-1-松脂醇 4,4′-二-O-β-D-葡萄吡喃糖苷。该化合物天然存在于多种植物中,包括传统中药杜仲的树皮。 松脂醇二葡萄糖苷以其多种药理活性而闻名,例如降压、抗炎、抗氧化和抗癌特性 .

作用机制

松脂醇二葡萄糖苷通过各种分子靶点和途径发挥其作用:

Wnt/β-连环蛋白信号通路: 它激活该通路以保护成骨细胞并促进骨形成.

磷脂酰肌醇 3-激酶/蛋白激酶 B 信号通路: 该通路参与增强成骨分化和缓解骨质疏松症.

TLR4/NF-κB 和 Nrf2/HO-1 通路: 这些通路参与减轻神经炎症、神经元凋亡和氧化应激.

生化分析

Biochemical Properties

PDG interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit α-glucosidase, an enzyme that catalyzes the conversion of carbohydrates to glucose in the small intestine . This suggests that PDG could potentially be used as an antidiabetic agent .

Cellular Effects

PDG has been shown to have various effects on cells and cellular processes. For example, it has been found to exhibit concentration-dependent vasorelaxation effects on isolated phenylephrine-induced aortic rings . Additionally, it has been shown to promote osteogenic differentiation of human bone marrow mesenchymal stem cells and MC3T3-E1 cells, suggesting a protective role in osteoporosis .

Molecular Mechanism

The molecular mechanism of PDG involves binding interactions with biomolecules and changes in gene expression. For instance, PDG has been found to bind to plasma proteins, with an average binding rate in human plasma of 45.21%

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PDG can change over time. For example, it has been found that PDG has a low metabolic rate, with a half-life in human liver microsomes of 1004.8 minutes . This suggests that PDG is relatively stable and may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of PDG can vary with different dosages in animal models. For instance, pharmacokinetic studies have indicated that PDG might be eliminated less quickly than pinoresinol from rat plasma

Metabolic Pathways

PDG is involved in various metabolic pathways. For example, it is produced through the phenylpropanoid pathway in plants . It interacts with enzymes such as UDP-glycosyltransferases, which are key enzymes involved in the biosynthesis of PDG .

准备方法

合成路线和反应条件: 松脂醇二葡萄糖苷可以通过使用内生真菌如炭疽菌属 XP-8 的生物转化方法合成。该过程涉及在含有苯丙氨酸、酪氨酸、亮氨酸、肉桂酸和对香豆酸等底物的培养基中培养真菌。 添加葡萄糖对于松脂醇二葡萄糖苷的生产至关重要 .

工业生产方法: 松脂醇二葡萄糖苷的工业生产可以通过与产生白藜芦醇的链格孢属 MG1 孢子共培养并向培养基中添加杜仲树皮来增强。 超声处理以及添加乙醇和丁酸钠也被探索用于提高产量 .

化学反应分析

反应类型: 松脂醇二葡萄糖苷会发生各种化学反应,包括氧化、还原和糖基化。

常用试剂和条件:

科学研究应用

松脂醇二葡萄糖苷在科学研究中有着广泛的应用:

化学: 它被用作其他木脂素合成的前体,以及作为高效液相色谱 (HPLC) 中传统中药的质量控制标记.

生物学: 它表现出抗炎和抗氧化活性,使其在研究细胞过程和氧化应激方面具有价值.

相似化合物的比较

松脂醇二葡萄糖苷与其他木脂素糖苷如松脂醇单葡萄糖苷和松脂醇进行比较:

类似化合物:

- 松脂醇单葡萄糖苷

- 松脂醇

- 异落叶松脂醇

- 落叶松脂醇

松脂醇二葡萄糖苷因其增强的溶解度、稳定性和广泛的药理活性而脱颖而出,使其成为各种科学和工业应用中宝贵的化合物。

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O16/c1-41-19-7-13(3-5-17(19)45-31-27(39)25(37)23(35)21(9-33)47-31)29-15-11-44-30(16(15)12-43-29)14-4-6-18(20(8-14)42-2)46-32-28(40)26(38)24(36)22(10-34)48-32/h3-8,15-16,21-40H,9-12H2,1-2H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSJQWDXAYNLNS-FUPWJLLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213522 | |

| Record name | Pinoresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63902-38-5 | |

| Record name | Pinoresinol diglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063902385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinoresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B1678326.png)